(1,2,3-13C3)Prop-2-enoic acid

Catalog No.
S766278
CAS No.
202326-54-3
M.F
C3H4O2
M. Wt
75.041 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,2,3-13C3)Prop-2-enoic acid

CAS Number

202326-54-3

Product Name

(1,2,3-13C3)Prop-2-enoic acid

IUPAC Name

(1,2,3-13C3)prop-2-enoic acid

Molecular Formula

C3H4O2

Molecular Weight

75.041 g/mol

InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1+1,2+1,3+1

InChI Key

NIXOWILDQLNWCW-VMIGTVKRSA-N

SMILES

C=CC(=O)O

Synonyms

2-Propenoic Acid-13C3; Acroleic Acid-13C3; Ethylenecarboxylic Acid-13C3; NSC 4765-13C3; Propenoic Acid-13C3; Vinylformic Acid-13C3;

Canonical SMILES

C=CC(=O)O

Isomeric SMILES

[13CH2]=[13CH][13C](=O)O

Isotopic Labeling Studies

(1,2,3-13C3)Prop-2-enoic acid finds its primary use in isotopic labeling studies. By incorporating this molecule into a biological system or chemical reaction, researchers can track the fate and behavior of the carbon atoms within the system. Since the ¹³C atoms possess a different magnetic resonance signature compared to the naturally occurring ¹²C isotope, they can be readily distinguished and monitored using techniques like nuclear magnetic resonance spectroscopy (NMR) . This allows researchers to:

  • Trace metabolic pathways: By feeding (1,2,3-¹³C³)Prop-2-enoic acid to cells or organisms, scientists can follow the incorporation of the labeled carbon atoms into various metabolites. This provides valuable insights into metabolic pathways and identifies the specific steps involving carbon utilization .
  • Study reaction mechanisms: In chemical reactions, incorporating (1,2,3-¹³C³)Prop-2-enoic acid enables researchers to understand the mechanism by which the reaction occurs. By analyzing the positions and abundance of ¹³C atoms in the products, they can elucidate the sequence of bond breaking and formation throughout the reaction .

Isotope Ratio Mass Spectrometry (IRMS)

(1,2,3-13C3)Prop-2-enoic acid can also be used in isotope ratio mass spectrometry (IRMS) . This technique measures the relative abundance of different isotopes in a sample. By comparing the ratio of ¹³C to ¹²C in a sample containing (1,2,3-¹³C³)Prop-2-enoic acid to the natural abundance ratio, researchers can:

  • Quantify the incorporation of labeled molecules: In studies involving the use of (1,2,3-¹³C³)Prop-2-enoic acid, IRMS allows researchers to quantify the extent to which the labeled molecule has been incorporated into the system of interest .
  • Identify the source of organic matter: In environmental studies, analyzing the ¹³C/¹²C ratio of organic matter in soil, water, or sediments using IRMS can help identify the sources of the organic matter. By comparing the ratio to known sources like (1,2,3-¹³C³)Prop-2-enoic acid used in specific experiments, researchers can trace the movement and origin of the organic matter within the environment .

(1,2,3-^13C_3)Prop-2-enoic acid, commonly referred to as acrylic acid, is an unsaturated carboxylic acid with the molecular formula C₃H₄O₂. It features a vinyl group (CH=CH2-CH=CH_2) directly bonded to a carboxylic acid group (COOH-COOH), making it a key monomer in the synthesis of various polymers. The isotopic labeling with carbon-13 (^13C) allows for specific applications in tracing and studying metabolic pathways in biological systems. Acrylic acid is a colorless liquid that is miscible with water and a variety of organic solvents, exhibiting reactivity typical of both alkenes and carboxylic acids .

  • In polymer science, it helps elucidate the chain growth mechanism in polymerization reactions.
  • In biochemistry, it can be used to track the metabolic fate of acrylic acid in biological systems using ¹³C NMR.

(1,2,3-¹³C₃)Prop-2-enoic acid shares the same hazards as acrylic acid:

  • Corrosive: Can cause severe skin burns and eye damage [].
  • Irritant: Causes respiratory irritation [].
  • Flammable: Flash point around 40°C (acrylic acid) [].

  • Polymerization: Acrylic acid can polymerize to form polyacrylic acid or copolymers with other monomers. This reaction is facilitated by heat or the presence of initiators.
  • Esterification: Reacting acrylic acid with alcohols produces esters, which are known as acrylates. This reaction typically requires an acid catalyst .
  • Addition Reactions: The double bond in acrylic acid allows it to participate in addition reactions with nucleophiles such as amines and alcohols.

These reactions highlight its versatility in forming various derivatives and polymers used in industrial applications.

Acrylic acid exhibits biological activity primarily through its role as a precursor in metabolic pathways. Its derivatives are utilized in drug delivery systems due to their ability to form hydrogels that can control the release of therapeutic agents. Additionally, acrylic acid's reactivity allows it to interact with biological molecules, potentially influencing cellular processes .

The synthesis of acrylic acid can be achieved through several methods:

  • Oxidation of Propylene: The most common industrial method involves the catalytic oxidation of propylene, which is derived from petroleum refining. This process converts propylene into acrolein, which is then further oxidized to acrylic acid .
  • Hydrolysis of Acrylonitrile: Historically, acrylic acid was produced via the hydrolysis of acrylonitrile, but this method has largely been abandoned due to environmental concerns .
  • Carboxylation of Ethylene: Research into synthesizing acrylic acid from ethylene through carboxylation has shown potential but lacks efficient catalysts for commercial application .

Acrylic acid is widely used across various industries:

  • Polymers and Plastics: It serves as a key monomer for producing superabsorbent polymers found in diapers and adult incontinence products.
  • Coatings and Adhesives: Acrylic-based coatings are valued for their durability and resistance to environmental factors.
  • Textiles: It is used in textile treatments to enhance water resistance and durability.
  • Personal Care Products: Acrylic acid derivatives are included in formulations for skin care and cosmetic products due to their thickening properties .

Research on the interactions of acrylic acid with other compounds has provided insights into its reactivity and potential applications. For example, studies have shown that acrylic acid can form complexes with metal ions, which may be useful for environmental remediation efforts by absorbing heavy metals from contaminated sites. Additionally, its interaction with biological molecules has implications for drug delivery systems, where controlled release mechanisms are desired.

Similar Compounds: Comparison

Acrylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Propanoic AcidCH₃CH₂COOHSaturated carboxylic acid without a double bond
Butanoic AcidCH₃(CH₂)₂COOHLonger carbon chain than acrylic acid
Methacrylic AcidCH₂=C(CH₃)COOHContains a methyl group on the double bond
Vinyl AcetateCH₂=CHOCOCH₃An ester that does not have the carboxylic functionality

Acrylic acid's dual functionality as both an alkene and a carboxylic acid distinguishes it from these similar compounds, enabling it to participate in a wide range of chemical transformations and applications .

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

Wikipedia

(~13~C_3_)Prop-2-enoic acid

Dates

Modify: 2023-08-15

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